molecular formula C27H43NO3 B3026078 N-oleoyl phenylalanine CAS No. 136560-78-6

N-oleoyl phenylalanine

Cat. No.: B3026078
CAS No.: 136560-78-6
M. Wt: 429.6 g/mol
InChI Key: UWKNPULCJWBBDD-JRUKXMRZSA-N
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Description

N-oleoyl phenylalanine is a synthetic bioactive lipid belonging to the N-acyl amino acid family, a class of circulating signaling molecules formed from the conjugation of oleic acid and phenylalanine . This compound is recognized for its emerging and complex role in human cardiometabolic processes. Recent large-scale human studies have identified that plasma levels of this compound, along with other N-acyl amino acids, are associated with cardiometabolic disease endpoints, often showing distinct associations based on the amino acid head group . Genetic studies have further elucidated its regulation, identifying the CYP4F2 locus as a key genetic determinant of its plasma levels in humans . Experimental research demonstrates that CYP4F2-mediated ω-hydroxylation of this compound leads to its metabolic diversification, producing a range of novel lipid metabolites with potential bioactivity, some of which structurally resemble fatty acid hydroxy fatty acids (FAHFAs) . This reveals a previously unknown metabolic pathway that significantly expands the structural diversity of this lipid signaling family. As a research tool, high-purity this compound is essential for investigating these intricate metabolic pathways, signaling mechanisms, and their broader implications in energy expenditure, adiposity, and inflammatory responses. The product is provided as a highly pure solution and must be stored at -20°C . This compound is for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(29)28-25(27(30)31)23-24-20-17-16-18-21-24/h9-10,16-18,20-21,25H,2-8,11-15,19,22-23H2,1H3,(H,28,29)(H,30,31)/b10-9-/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKNPULCJWBBDD-JRUKXMRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347279
Record name N-Oleoyl phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136560-78-6
Record name N-Oleoyl phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthetic Pathways and Enzymatic Synthesis of N Oleoyl Phenylalanine

Peptidase M20 Domain Containing 1 (PM20D1)-Mediated Biosynthesis

The primary enzyme responsible for the synthesis of N-oleoyl phenylalanine in mammals is Peptidase M20 domain containing 1 (PM20D1). nih.govnih.gov This secreted enzyme plays a crucial role in regulating the levels of various N-acyl amino acids. uniprot.orguniprot.org

Bidirectional Catalysis: Condensation of Oleic Acid and Phenylalanine

PM20D1 exhibits bidirectional enzymatic activity, meaning it can catalyze both the synthesis and the hydrolysis of N-acyl amino acids. nih.govuniprot.orgresearchgate.net In its synthase capacity, PM20D1 facilitates the condensation reaction between oleic acid and phenylalanine to form this compound. nih.govpnas.org Conversely, in its hydrolase capacity, it breaks down this compound into its constituent parts: oleic acid and phenylalanine. pnas.orgreactome.org This dual functionality allows PM20D1 to dynamically regulate the circulating levels of this compound and other related lipid metabolites. uniprot.org The enzymatic activity of PM20D1 is significantly enhanced by its association with lipoprotein particles. nih.gov

While PM20D1 can synthesize various N-acyl amino acids, it shows a preference for combining long-chain fatty acids with large, hydrophobic amino acids. nih.gov The synthesis of N-acyl amino acids is not exclusive to PM20D1; another enzyme, fatty acid amide hydrolase (FAAH), also possesses this capability, though it has a more restricted substrate scope. nih.govhmdb.ca

PM20D1 Expression and Secretion in Mammalian Tissues

PM20D1 is expressed and secreted by several tissues in mammals. High levels of expression have been observed in brown and beige adipose tissue, liver, kidney, and the small intestine. nih.govuniprot.org Its expression in fat cells is notably increased in response to cold and is enriched in brown adipocytes compared to white adipocytes. pnas.org In humans, PM20D1 is also highly expressed in the pancreas and skin. oaepublish.comgenecards.org As a secreted enzyme, PM20D1 circulates in the bloodstream, where it is found in close association with both low-density and high-density lipoproteins. nih.gov

In Vitro Enzymatic Characterization of PM20D1 Synthesis

In vitro studies have been instrumental in characterizing the enzymatic activity of PM20D1. Experiments using purified recombinant PM20D1 have confirmed its ability to directly catalyze the synthesis of this compound from oleic acid and phenylalanine. nih.gov One such study demonstrated a 1.2% conversion rate for this synthesis reaction under specific assay conditions. nih.govresearchgate.net These in vitro assays have been crucial in establishing that the synthase and hydrolase activities are intrinsic to the PM20D1 polypeptide itself and not due to any co-purifying proteins. nih.gov

Precursors and Metabolic Intermediates of Phenylalanine Biosynthesis

The biosynthesis of phenylalanine, a key precursor for this compound, is a complex process that begins with central carbon metabolism.

The Shikimate Pathway and Chorismate Derivatization

In plants, bacteria, fungi, and other microorganisms, the synthesis of aromatic amino acids, including phenylalanine, originates from the shikimate pathway. frontiersin.orgnih.govnih.govwikipedia.orgrsc.org This seven-step metabolic route converts phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), intermediates of glycolysis and the pentose (B10789219) phosphate (B84403) pathway respectively, into chorismate. frontiersin.orgnih.govfrontiersin.org

Chorismate is a critical branch-point intermediate. nih.govbioone.orgmdpi.com It can be directed towards the synthesis of tryptophan or converted to prephenate by the enzyme chorismate mutase, the first committed step in the biosynthesis of both phenylalanine and tyrosine. frontiersin.orgbioone.orgmdpi.com

Phenylpyruvate Pathway and Arogenate Pathway Contributions

From prephenate, there are two primary pathways for phenylalanine biosynthesis: the arogenate pathway and the phenylpyruvate pathway. frontiersin.orgresearchgate.net

Arogenate Pathway: This pathway is considered the major route for phenylalanine biosynthesis in plants. frontiersin.orgbioone.orgoup.com It involves the transamination of prephenate to form arogenate, which is then converted to phenylalanine by the enzyme arogenate dehydratase. frontiersin.orgbioone.orgresearchgate.net

Phenylpyruvate Pathway: This pathway is common in microorganisms. frontiersin.orgfrontiersin.org In this route, prephenate is first converted to phenylpyruvate, which is then transaminated to yield phenylalanine. frontiersin.orgresearchgate.netresearchgate.net Recent research has shown that plants can also utilize this microbial-like pathway, particularly when the arogenate pathway is limited. nih.govpurdue.edu

The interplay between these pathways highlights the metabolic flexibility in producing phenylalanine, a crucial building block for proteins and specialized metabolites like this compound.

Metabolic Fates and Enzymatic Degradation of N Oleoyl Phenylalanine

Cytochrome P450 Family 4 (CYP4F2)-Mediated Hydroxylation

The Cytochrome P450 family 4, member F2 (CYP4F2) enzyme, traditionally known for its role in metabolizing fatty acids and vitamins, has been identified as a key player in the metabolism of N-oleoyl phenylalanine. nih.govresearchgate.net This enzyme introduces a hydroxyl group onto the oleoyl (B10858665) portion of the molecule, a process known as hydroxylation.

CYP4F2 catalyzes the omega (ω)-hydroxylation of this compound. nih.govsmolecule.com This reaction occurs at the terminal carbon atom of the fatty acid tail. This hydroxylation is a critical step that leads to the diversification of N-acyl amino acids. nih.govresearchgate.net The introduction of a hydroxyl group creates a new metabolite, ω-hydroxy-oleoyl-phenylalanine, and sets the stage for further metabolic modifications. This process expands the family of related lipid molecules, some of which resemble bioactive fatty acid hydroxy fatty acids (FAHFAs). nih.govnih.govresearchgate.net

Following the initial CYP4F2-mediated hydroxylation, further metabolic changes can occur. Research has identified several derivatives of ω-hydroxy-oleoyl-phenylalanine in cells engineered to express CYP4F2. nih.gov These include conjugates formed with other fatty acids, such as oleic acid and palmitic acid, resulting in the formation of oleoyl- and palmitoyl-conjugates of hydroxy-oleoyl-phenylalanine. nih.gov These findings highlight a previously unknown metabolic pathway that generates a diverse array of lipid metabolites downstream of the initial hydroxylation event. nih.govbiorxiv.org

Identification of ω-Hydroxy-Oleoyl-Phenylalanine Derivatives

Fatty Acid Amide Hydrolase (FAAH) Activity in N-Acylamide Hydrolysis

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme responsible for the breakdown of various fatty acid amides. hmdb.cawikipedia.orgresearchgate.net While FAAH is a known hydrolase for many N-acylamides, its specific role in the hydrolysis of this compound is part of a broader system of N-acyl amino acid regulation. hmdb.castanford.edu Genetic studies in humans have linked the FAAH locus on chromosome 1 with the circulating levels of certain N-acyl amino acids, such as N-oleoyl-glycine and N-oleoyl-serine, while the CYP4F2 locus is associated with N-oleoyl-leucine and N-oleoyl-phenylalanine levels. nih.govbiorxiv.org This suggests that while FAAH is a central enzyme in N-acylamide degradation, the primary genetic determinant for circulating this compound levels in humans appears to be CYP4F2. nih.govbiorxiv.orgstanford.edu

PM20D1-Mediated Hydrolysis of this compound

The enzyme Peptidase M20 Domain Containing 1 (PM20D1) is a bidirectional enzyme, capable of both synthesizing and hydrolyzing N-acyl amino acids. hmdb.canih.govnih.gov In its hydrolytic capacity, PM20D1 can cleave this compound to release oleic acid and phenylalanine. nih.govnomuraresearchgroup.com Studies have shown that PM20D1 efficiently hydrolyzes naturally occurring N-acyl amino acids, with over 90% of this compound being broken down under certain assay conditions. nomuraresearchgroup.com This enzyme's activity is a significant factor in regulating the levels of N-acyl amino acids in the body. pnas.org

Stability of this compound Analogues against Enzymatic Hydrolysis

In an effort to develop more stable compounds with similar biological activities, researchers have synthesized unnatural analogues of N-acyl amino acids. nomuraresearchgroup.com One study demonstrated that while this compound is readily hydrolyzed by PM20D1, a series of synthesized analogues with modified, cyclic amino acid head groups were completely resistant to this enzymatic degradation. nomuraresearchgroup.com Specifically, analogues with isoindoline-1-carboxylate head groups showed high stability against PM20D1-mediated hydrolysis, indicating that structural modifications to the amino acid portion of the molecule can dramatically influence its metabolic fate. nomuraresearchgroup.com

Molecular Mechanisms of N Oleoyl Phenylalanine Bioactivity

Mitochondrial Uncoupling Activity

A key aspect of N-oleoyl phenylalanine's biological function is its ability to act as a mitochondrial uncoupler. This process disconnects the oxidation of substrates from the synthesis of ATP, leading to the dissipation of the mitochondrial proton gradient as heat.

Uncoupling Protein 1 (UCP1)-Independent Thermogenic Mechanisms

The thermogenic activity of this compound is notably independent of Uncoupling Protein 1 (UCP1), the primary protein responsible for non-shivering thermogenesis in brown and beige adipocytes. nih.govpnas.org N-acyl amino acids, including this compound, can stimulate uncoupled mitochondrial respiration in various cell types, even those lacking UCP1. nih.govpnas.org This suggests a novel mechanism for thermogenesis where specialized thermogenic cells can influence the metabolic rate of other, non-specialized cells through the secretion of these lipid molecules. nih.gov The enzyme peptidase M20 domain containing 1 (PM20D1), which is enriched in UCP1-positive adipocytes, catalyzes the synthesis of N-acyl amino acids. ebi.ac.uknih.govresearchgate.net This allows for a paracrine signaling pathway where brown and beige fat can initiate a broader thermogenic response beyond their own cellular boundaries. nih.gov

Interactions with Mitochondrial Membranes

The uncoupling activity of this compound is predicated on its direct interaction with mitochondrial membranes. ebi.ac.ukresearchgate.net As an amphipathic molecule with a hydrophobic oleoyl (B10858665) tail and a more polar phenylalanine headgroup, it can insert into the lipid bilayer of the inner mitochondrial membrane. This interaction is thought to disrupt the integrity of the membrane, increasing its permeability to protons and thereby dissipating the proton motive force that drives ATP synthesis. The aromatic phenylalanine residue contributes to the molecule's affinity for the interfacial region of the membrane. mdpi.com

Receptor and Ion Channel Interactions

In addition to its direct effects on mitochondria, this compound's bioactivity is also mediated through interactions with specific cell surface receptors and ion channels.

Transient Receptor Potential (TRP) Channel Modulation

N-acyl amides, the class of molecules to which this compound belongs, are known to interact with Transient Receptor Potential (TRP) channels. hmdb.cahmdb.ca While direct modulation of a specific TRP channel by this compound is still under investigation, other N-acyl amino acids have been shown to act as antagonists for certain TRP channels, such as TRPV1. pnas.org For instance, N-oleoyl-glutamine has been identified as an antagonist of TRPV1. pnas.orgmedchemexpress.com The structural similarity among N-acyl amino acids suggests that this compound may also have a modulatory role on these channels, which are involved in a variety of sensory processes, including temperature sensation and pain. pnas.orgnih.gov

G Protein-Coupled Receptor (GPCR) Binding Activities

N-acyl amides have been shown to possess binding activity at G protein-coupled receptors (GPCRs). hmdb.cahmdb.cahmdb.ca L-phenylalanine itself can activate several orphan GPCRs. scholaris.ca While the specific GPCR targets for this compound are not yet fully elucidated, the broader class of N-acyl amides is recognized for its signaling functions through these receptors, influencing processes like metabolic homeostasis. hmdb.cahmdb.ca The interaction with GPCRs represents another potential pathway through which this compound can exert its regulatory effects on cellular metabolism and energy balance.

Table of Research Findings on this compound's Bioactivity

Mechanism Key Finding Model System Reference
Mitochondrial Uncoupling Increases oxygen consumption rate (OCR).Mitochondria from mouse brown adipose tissue caymanchem.com
Decreases mitochondrial membrane potential.C2C12 cells caymanchem.com
Stimulates UCP1-independent respiration.Multiple cell types nih.govpnas.org
Enzymatic Regulation Synthesized by the enzyme PM20D1.In vitro and in vivo (mice) ebi.ac.uknih.govnih.gov
Hydroxylated by CYP4F2.HEK293T cells nih.gov
Receptor Interactions N-acyl amides interact with TRP channels.General finding hmdb.cahmdb.ca
N-acyl amides bind to GPCRs.General finding hmdb.cahmdb.cahmdb.ca

Table of Mentioned Compounds

Modulation of Endogenous Lipid Signaling Pathways

This compound is a member of the N-acyl amino acid (NAAA) family, a class of bioactive lipids that are structurally related to the endocannabinoid anandamide (B1667382). nih.gov These molecules are increasingly recognized for their role as signaling lipids that modulate various physiological processes, including energy homeostasis. mdpi.comelifesciences.org The bioactivity of this compound is intrinsically linked to its interaction with and regulation by endogenous lipid signaling pathways. This involves a complex interplay of enzymatic control over its synthesis and degradation, as well as its influence on broader signaling networks like the endocannabinoidome.

The metabolism and signaling of this compound are primarily governed by the coordinated action of several key enzymes that regulate its levels and subsequent downstream effects.

Enzymatic Control of this compound Homeostasis

The concentration and activity of this compound are tightly regulated by a network of enzymes that control its synthesis and degradation. Key enzymes in this process include Peptidase M20 Domain Containing 1 (PM20D1), Fatty Acid Amide Hydrolase (FAAH), and Cytochrome P450 Family 4 Subfamily F Member 2 (CYP4F2).

PM20D1 (Peptidase M20 Domain Containing 1): PM20D1 is a crucial circulating enzyme that demonstrates bidirectional activity, capable of both synthesizing and hydrolyzing NAAAs. elifesciences.orgpnas.org It catalyzes the condensation of a fatty acid (like oleic acid) and an amino acid (phenylalanine) to form this compound. pnas.org Conversely, it also breaks down this compound into its constituent parts. pnas.org Studies using mice with a genetic knockout of PM20D1 (PM20D1-KO) have shown dramatically reduced NAAA hydrolase and synthase activity in tissues and blood. pnas.org In the liver, PM20D1 is the dominant enzyme responsible for the synthase activity that produces this compound. pnas.org In its absence, the synthesis of this compound is virtually abolished, highlighting its central role in maintaining circulating and tissue levels of specific NAAAs. pnas.org

CYP4F2 (Cytochrome P450 Family 4 Subfamily F Member 2): The CYP4F2 locus has been identified as a genetic determinant of plasma this compound levels in humans. nih.govresearchgate.net This enzyme introduces a new layer of regulation by metabolizing this compound through hydroxylation. nih.gov Specifically, CYP4F2 catalyzes the omega-hydroxylation of this compound, resulting in the production of previously unknown lipid metabolites such as ω-hydroxy-oleoyl-phenylalanine. nih.gov This metabolic diversification expands the family of N-acyl amino acid signaling molecules, which may possess distinct biological activities. nih.govresearchgate.net For instance, these hydroxylated products are structurally similar to fatty acid hydroxy fatty acids (FAHFAs), another class of bioactive lipids known to signal through G protein-coupled receptors (GPCRs). nih.govresearchgate.net

The table below summarizes the primary enzymes involved in the metabolic regulation of this compound.

EnzymeLocationPrimary Function Relative to this compoundResearch Finding
PM20D1 Extracellular/CirculatingBidirectional: Synthesizes and hydrolyzes this compound. elifesciences.orgpnas.orgDominant enzyme for this compound synthesis in the liver. pnas.org
FAAH IntracellularBidirectional: Synthesizes and hydrolyzes this compound. elifesciences.orgRegulates intracellular levels of NAAAs, working cooperatively with PM20D1. elifesciences.org
CYP4F2 Intracellular (e.g., Liver)Hydroxylation (Metabolic Diversification). nih.govCatalyzes ω-hydroxylation of this compound to form new metabolites. nih.gov

Crosstalk with the Endocannabinoidome

N-acyl amino acids are structurally analogous to N-acylethanolamines (NAEs), such as the endocannabinoid anandamide (N-arachidonoylethanolamine), and are considered part of the expanded endocannabinoid system, or "endocannabinoidome". nih.govmdpi.com This system comprises a wide range of lipid signaling molecules, their receptors, and the enzymes responsible for their synthesis and degradation. mdpi.com The structural similarity between this compound and endocannabinoids suggests a potential for crosstalk and shared interactions within these signaling pathways. While enzymes like FAAH are known to degrade anandamide, their ability to also metabolize NAAAs provides a direct biochemical link between these lipid families. elifesciences.org

Potential Interaction with Receptor Systems

The signaling actions of many lipids are mediated through binding to specific receptors, particularly G protein-coupled receptors (GPCRs). While a specific, high-affinity receptor for this compound has not been definitively identified, evidence from related lipid molecules suggests potential mechanisms.

G Protein-Coupled Receptors (GPCRs): The broader family of N-acyl amides has been shown to exhibit GPCR binding activity. hmdb.ca Furthermore, metabolites of this compound produced by CYP4F2 are structurally similar to FAHFAs. nih.gov Certain FAHFAs are known to exert their biological effects, such as improving glucose homeostasis, by activating GPCRs like GPR120. researchgate.netdiabetesjournals.org Another related N-acyl amide, N-oleoyl taurine, has been shown to activate GPR119. pnas.org This suggests that this compound or its hydroxylated derivatives may act as signaling molecules through one or more GPCRs.

Mitochondrial Uncoupling: this compound has been shown to directly stimulate cellular respiration and increase the oxygen consumption rate in mitochondria, which is indicative of mitochondrial uncoupling. caymanchem.com This effect appears to be independent of the well-known uncoupling protein 1 (UCP1). This modulation of mitochondrial bioenergetics represents a key mechanism of its bioactivity, influencing cellular energy expenditure directly. diabetesjournals.orgcaymanchem.com

Genomic and Systemic Regulation of N Oleoyl Phenylalanine Levels

Genetic Determinants of Circulating N-Acyl Amino Acid Levels

The concentrations of N-acyl amino acids, including N-oleoyl phenylalanine, in the bloodstream are influenced by an individual's genetic makeup. Studies integrating whole-genome sequencing with metabolomic data have identified specific genetic loci that are associated with the levels of these lipids, with the determinants often clustering according to the amino acid head group of the molecule. nih.govnih.gov

A key genetic determinant for the circulating levels of this compound in humans is the CYP4F2 locus, located on chromosome 19. researchgate.netbiorxiv.org Research from the Jackson Heart Study, involving 2,351 individuals, identified this locus as a specific genetic regulator of plasma N-oleoyl-leucine and N-oleoyl-phenylalanine levels. nih.govresearchgate.netresearchgate.net

The enzyme encoded by this gene, Cytochrome P450 4F2 (CYP4F2), is known to be involved in the metabolism of various lipophilic substrates. nih.gov In the context of N-acyl amino acids, CYP4F2 catalyzes the omega-hydroxylation of this compound. nih.govresearchgate.net This enzymatic reaction introduces a hydroxyl group to the terminal end of the oleic acid tail, resulting in the formation of previously unknown lipid metabolites, such as hydroxy-oleoyl-phenylalanine. nih.govsmolecule.com This process of hydroxylation leads to the metabolic diversification of this compound, expanding the family of these signaling lipids. nih.govresearchgate.net

Experimental studies have demonstrated that CYP4F2-transfected cells show a robust ability to hydroxylate this compound. nih.gov Furthermore, this compound can act as a competitive inhibitor of CYP4F2, suppressing its activity on other substrates like arachidonic acid. nih.govsmolecule.com A common functional variant in the CYP4F2 gene (V433M) has been shown to result in reduced protein levels and lower catalytic efficiency, leading to decreased hydroxylation of this compound compared to the more common version of the enzyme. researchgate.netphysiology.org This highlights a direct link between genetic variation at this locus and the metabolic processing of this compound.

Table 1: Genetic Locus Associated with this compound Levels

Genetic Locus Associated N-Acyl Amino Acid Function Reference

Role of PM20D1 in In Vivo N-Acyl Amino Acid Homeostasis

Peptidase M20 domain-containing 1 (PM20D1) is a secreted enzyme that plays a crucial role in regulating the homeostasis of N-acyl amino acids in vivo. elifesciences.orgpnas.org Identified as a factor secreted by thermogenic fat cells, PM20D1 is present in the circulation of both mice and humans. elifesciences.orgnih.gov

PM20D1 functions as a bidirectional enzyme. nih.gov It can catalyze both the synthesis of N-acyl amino acids through the condensation of free fatty acids and amino acids, and the reverse reaction, which is the hydrolysis of N-acyl amino acids back to their constituent parts. nih.govuniprot.org The direction of the reaction is influenced by the cellular concentrations of the substrates and products. frontiersin.org For instance, in vitro experiments have shown that PM20D1 can catalyze the formation of N-oleoyl-L-phenylalanine from oleate (B1233923) and L-phenylalanine. frontiersin.org

Studies in mice have demonstrated that increasing the circulating levels of PM20D1 leads to a significant elevation of various N-acyl amino acids in the blood, including this compound. pnas.orgnih.gov Conversely, mice genetically engineered to lack PM20D1 (PM20D1-KO) show a dramatic reduction in the enzyme's hydrolase and synthase activities in tissues and blood, leading to a dysregulation of endogenous N-acyl amino acid levels. pnas.org Specifically, liver tissue from PM20D1-KO mice exhibited a strong reduction in its ability to hydrolyze this compound. pnas.org This establishes PM20D1 as a dominant physiological regulator of N-acyl amino acid homeostasis. elifesciences.org

Table 2: Enzymatic Activity of PM20D1

Enzyme Reaction Type Substrates Products Role in Homeostasis Reference
PM20D1 Synthesis (Condensation) Free Fatty Acids + Free Amino Acids N-Acyl Amino Acids Regulates biosynthesis of circulating N-acyl amino acids. nih.govnih.gov

Associations with Cardiometabolic Phenotypes

Research has revealed a positive association between plasma levels of this compound and parameters related to energy balance. researchgate.netresearchgate.net In the Jackson Heart Study, higher levels of this compound were correlated with a greater body mass index (BMI), waist circumference, and subcutaneous adipose tissue. researchgate.netresearchgate.net

Despite this positive correlation in population studies, pharmacological studies in animal models suggest a role in promoting negative energy balance. In diet-induced obese mice, administration of N-oleoyl-L-phenylalanine was found to reduce both food intake and body weight. caymanchem.com This suggests a complex role for this lipid in the regulation of appetite and energy storage. mdpi.com

This compound is recognized for its role in modulating metabolic homeostasis. hmdb.ca A key mechanism is its effect on mitochondrial function. smolecule.com Studies have shown that this compound can increase the oxygen consumption rate in mitochondria isolated from mouse brown adipose tissue, which is indicative of mitochondrial uncoupling. smolecule.comcaymanchem.com This process dissipates the proton gradient in mitochondria to generate heat rather than ATP, thereby increasing energy expenditure. smolecule.com

Table 3: Summary of Research Findings on this compound

Area of Research Key Finding Model/Study Type Reference
Genetic Regulation CYP4F2 locus associated with plasma levels. Human Genome-Wide Association Study nih.govresearchgate.net
Enzymatic Regulation PM20D1 synthesizes and hydrolyzes this compound. In vivo (mice), In vitro pnas.orgnih.gov
Energy Balance Positively associated with BMI and waist circumference. Human Observational Study researchgate.netresearchgate.net
Energy Balance Reduces food intake and body weight. In vivo (obese mice) caymanchem.com
Metabolic Homeostasis Improves glucose homeostasis and increases energy expenditure. In vivo (mice) pnas.orgnih.gov

Structure Activity Relationship Sar Studies of N Oleoyl Phenylalanine Analogues

Structural Requirements for Mitochondrial Uncoupling Bioactivitymedchemexpress.comnih.govpsu.edu

The capacity of N-acyl amino acids to function as mitochondrial uncouplers is not a universal property of the class but is restricted to molecules with a specific combination of structural attributes. diabetesjournals.orgnomuraresearchgroup.com N-oleoyl phenylalanine and N-oleoyl-leucine are prominent examples of N-acyl amino acids that exhibit this bioactivity. diabetesjournals.org

The nature of the amino acid head group is a critical determinant of mitochondrial uncoupling activity. nomuraresearchgroup.com Studies consistently show that optimal bioactivity is achieved when the head group is derived from a neutral amino acid, such as phenylalanine or leucine. diabetesjournals.orgnomuraresearchgroup.comresearchgate.net The presence of the carboxylate group on the amino acid is also an essential feature for this function.

In contrast, analogues synthesized with charged amino acid head groups, such as lysine (B10760008) or glutamic acid, demonstrate significantly diminished or no uncoupling activity. researchgate.net This indicates that the neutrality of the head group is a stringent requirement for effective interaction with mitochondrial components to induce uncoupling.

The structure of the fatty acyl tail is as important as the amino acid head group in determining the uncoupling efficacy. nomuraresearchgroup.comnih.gov The optimal activity is observed in analogues that possess unsaturated fatty acid chains of medium length. diabetesjournals.orgnomuraresearchgroup.comresearchgate.net The oleoyl (B10858665) group (18:1) in this compound represents such a chain. smolecule.com

Derivatives with different fatty acyl chains have been studied to probe the importance of length and saturation. For instance, replacing the oleoyl chain with other fatty acids can modulate the uncoupling potency. The presence of unsaturation in the fatty acid tail is a key factor for the mitochondrial uncoupling function. nomuraresearchgroup.com

Table 1: Impact of Structural Modifications on Mitochondrial Respiration

Comparison of relative uncoupling bioactivity in C2C12 cells for various N-acyl amino acid analogues. Activity is reported as maximal stimulation of respiration compared to a control. Data is conceptually derived from findings in referenced studies. nomuraresearchgroup.comcaymanchem.com

CompoundAmino Acid Head GroupFatty Acyl ChainRelative Uncoupling Activity
This compoundPhenylalanine (Neutral)Oleoyl (C18:1)High
N-oleoyl leucineLeucine (Neutral)Oleoyl (C18:1)High
N-linoleoyl phenylalaninePhenylalanine (Neutral)Linoleoyl (C18:2)High
N-palmitoyl phenylalaninePhenylalanine (Neutral)Palmitoyl (C16:0, Saturated)Low / Inactive
N-oleoyl lysineLysine (Basic, Charged)Oleoyl (C18:1)Low / Inactive

The amide bond forms the crucial link between the fatty acid tail and the amino acid head group. nih.govsmolecule.com This linkage is not merely a structural connector but is also the site of metabolic action. The enzyme Peptidase M20 Domain Containing 1 (PM20D1) is known to catalyze the hydrolysis of this amide bond, breaking down N-acyl amino acids into their constituent free fatty acid and amino acid, which terminates their uncoupling activity. nomuraresearchgroup.compnas.orgresearchgate.net The secondary amide found in naturally occurring N-acyl amino acids like this compound is susceptible to this enzymatic cleavage. nomuraresearchgroup.com

Significance of Fatty Acyl Chain Length and Unsaturation

Rational Design of Hydrolysis-Resistant Analoguesmedchemexpress.comnih.govpsu.edu

A significant limitation for the potential application of naturally occurring N-acyl amino acids is their susceptibility to enzymatic hydrolysis. nomuraresearchgroup.com this compound is efficiently cleaved by PM20D1, with studies showing over 90% hydrolysis under certain assay conditions. nomuraresearchgroup.com This metabolic instability prompted the rational design of analogues that could resist this degradation while retaining potent mitochondrial uncoupling bioactivity.

By exploring unnatural analogues, researchers identified modifications that could confer resistance to hydrolysis. nomuraresearchgroup.com A successful strategy involved altering the structure of the amino acid head group to create a tertiary amide, which is sterically hindered compared to the natural secondary amide. nomuraresearchgroup.com This led to the development of a class of N-acyl isoindoline-1-carboxylate analogues. nomuraresearchgroup.com One such compound, N-oleoyl-isoindoline-1-carboxylate, proved to be a potent mitochondrial uncoupler but was completely resistant to hydrolysis by PM20D1. nomuraresearchgroup.com This demonstrates that targeted structural modifications can successfully overcome the metabolic liability of the natural compounds.

Table 2: Enzymatic Stability of this compound vs. a Resistant Analogue

Comparison of hydrolysis by the enzyme PM20D1. Data is based on findings reported in scientific literature. nomuraresearchgroup.com

CompoundDescription% Hydrolysis by PM20D1
This compoundNatural N-acyl amino acid> 90%
N-oleoyl-isoindoline-1-carboxylateUnnatural, hydrolysis-resistant analogue0% (Completely Resistant)

Compound Glossary

Advanced Analytical Methodologies for N Oleoyl Phenylalanine Research

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Analysis

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone for the quantitative analysis of N-oleoyl phenylalanine in biological samples. This powerful technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.

Researchers have developed targeted LC-MS/MS methods to accurately measure the levels of this compound and other N-acyl amino acids in various biological matrices, including plasma and tissue homogenates. nih.govresearchgate.net For instance, in studies investigating the role of N-acyl amino acids in cardiometabolic diseases, LC-MS was used to measure circulating levels of this compound, alongside other related compounds like N-oleoyl-glycine, N-oleoyl-serine, and N-oleoyl-leucine, in human plasma samples. nih.govresearchgate.net

The typical LC-MS/MS workflow involves:

Sample Preparation: Extraction of lipids, including this compound, from the biological matrix. This is often achieved through methods like homogenization in organic solvents such as acetonitrile/methanol. nih.gov

Chromatographic Separation: The extracted lipids are then separated using a liquid chromatography system. Reversed-phase columns are commonly employed for this purpose. nih.gov

Mass Spectrometric Detection: The separated molecules are ionized, typically using electrospray ionization (ESI), and then detected by a mass spectrometer. oup.com For quantitative analysis, a triple quadrupole (QQQ) mass spectrometer is often used in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. nih.govanaquant.com This involves selecting the precursor ion of this compound and then monitoring a specific fragment ion after collision-induced dissociation, which provides high specificity and sensitivity. nih.govanaquant.com

The use of isotope-labeled internal standards is a critical component of quantitative LC-MS analysis, as it helps to correct for variations in sample preparation and instrument response, ensuring the accuracy and reproducibility of the results. nih.gov

Table 1: Representative LC-MS/MS Parameters for N-Acyl Amino Acid Analysis nih.gov

ParameterSetting
Ionization ModeNegative or Positive Electrospray Ionization (ESI)
Mass AnalyzerTriple Quadrupole (QQQ)
Acquisition ModeSelected Reaction Monitoring (SRM)
Precursor Ion (m/z)[M-H]⁻ or [M+H]⁺ of this compound
Product Ion (m/z)Corresponds to the amino acid fragment (phenylalanine)
Collision EnergyOptimized for the specific transition (e.g., 20 eV)

This table presents a generalized set of parameters. Actual values may vary depending on the specific instrument and experimental conditions.

Untargeted Metabolomics for Downstream Metabolite Identification

Untargeted metabolomics is a powerful approach used to obtain a comprehensive profile of all measurable small molecules in a biological sample, which is instrumental in discovering novel downstream metabolites of this compound. ijdvl.commdpi.com This hypothesis-generating technique has been successfully applied to map the metabolic fate of this compound following enzymatic modification. nih.gov

A key finding from untargeted metabolomics studies is the identification of hydroxylated metabolites of this compound. nih.gov For example, research has shown that the enzyme cytochrome P450 4F2 (CYP4F2) can hydroxylate this compound. nih.govsmolecule.com In these experiments, cells overexpressing CYP4F2 were treated with this compound, and the resulting intracellular lipids were extracted and analyzed using untargeted lipidomics. nih.gov

The analytical workflow for untargeted metabolomics typically includes:

Sample Preparation: Similar to targeted analysis, lipids are extracted from cells or tissues.

Data Acquisition: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) system, is often used to acquire data over a broad mass range. ijdvl.com

Data Analysis: Complex datasets are processed using specialized software to identify statistically significant differences in metabolite features between experimental groups. This involves peak detection, alignment, and statistical analysis. nih.gov

Through this approach, researchers have identified previously unknown metabolites, such as ω-hydroxy-oleoyl-phenylalanine, as well as oleoyl- and palmitoyl-conjugates of this hydroxylated product. nih.gov These findings demonstrate that the metabolism of this compound is more complex than previously understood and can lead to a diversification of this lipid signaling family. nih.gov

In Vitro Enzyme Activity Assays for Mechanistic Investigations

In vitro enzyme activity assays are essential for dissecting the molecular mechanisms underlying the biosynthesis and degradation of this compound. These assays allow researchers to study the function of specific enzymes in a controlled environment, providing insights into their substrate specificity, kinetics, and regulation.

Several enzymes have been implicated in the metabolism of this compound, including:

Peptidase M20 Domain Containing 1 (PM20D1): This secreted enzyme has been shown to catalyze both the synthesis and hydrolysis of N-acyl amino acids, including this compound. reactome.orgelifesciences.orgpnas.org In vitro assays using recombinant PM20D1 have demonstrated its ability to condense oleic acid and phenylalanine to form this compound, as well as to hydrolyze this compound back to its precursors. reactome.orgpnas.org

Fatty Acid Amide Hydrolase (FAAH): While primarily known for its role in the degradation of N-acylethanolamines, FAAH has also been identified as an intracellular hydrolase for certain N-acyl amino acids. hmdb.canih.govelifesciences.org In vitro activity assays have been used to determine the substrate specificity of FAAH for a panel of N-acyl amino acids. nih.gov

Cytochrome P450 4F2 (CYP4F2): As mentioned earlier, CYP4F2 is involved in the hydroxylation of this compound. nih.gov In vitro assays using lysates from cells transfected with CYP4F2 have confirmed its ability to catalyze the formation of hydroxy-oleoyl-phenylalanine. nih.gov

These assays often involve incubating the enzyme of interest with the substrate (e.g., this compound or its precursors) and then quantifying the product formation using LC-MS. nih.govpnas.org Competition assays can also be performed to investigate whether this compound can inhibit the activity of an enzyme towards other substrates. nih.govbiorxiv.org For example, it has been shown that this compound can act as a competitive inhibitor of CYP4F2-mediated metabolism of other endogenous lipids like arachidonic acid. nih.govsmolecule.combiorxiv.org

Table 2: Key Enzymes in this compound Metabolism Investigated by In Vitro Assays

EnzymeFunctionKey Findings from In Vitro Assays
PM20D1Biosynthesis and HydrolysisCatalyzes the reversible condensation of oleic acid and phenylalanine. reactome.orgpnas.org
FAAHHydrolysisExhibits hydrolase activity towards a subset of N-acyl amino acids. nih.govelifesciences.org
CYP4F2HydroxylationMediates the ω-hydroxylation of this compound to form hydroxy-oleoyl-phenylalanine. nih.govsmolecule.com

Spectrometric and Chromatographic Methods for Precursor Analysis

The analysis of the precursors of this compound, namely oleic acid and phenylalanine, is crucial for a complete understanding of its biosynthesis and metabolic context. Various spectrometric and chromatographic methods are employed for this purpose.

Oleic Acid Analysis:

Gas Chromatography (GC): GC, often coupled with a flame ionization detector (FID) or mass spectrometry (MS), is a standard method for fatty acid analysis. chromatographyonline.com However, it typically requires a derivatization step to convert the fatty acids into more volatile esters (e.g., fatty acid methyl esters). sci-hub.se

High-Performance Liquid Chromatography (HPLC): HPLC methods have been developed for the direct analysis of fatty acids without derivatization. sci-hub.se Detectors such as charged aerosol detectors (CAD) and mass spectrometers can be used for sensitive and comprehensive profiling of fatty acids, including oleic acid. sci-hub.se

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy is a rapid and non-destructive technique that has been applied to the determination of oleic acid content in various samples. acs.orgjst.go.jp Spectrophotometric methods, in general, offer a safe alternative for fatty acid analysis. hunterlab.com

Phenylalanine Analysis:

High-Performance Liquid Chromatography (HPLC): HPLC with ultraviolet (UV) or fluorescence detection is a common method for the quantification of amino acids like phenylalanine in biological fluids such as plasma. nih.govresearchgate.net

Gas Chromatography (GC): GC-based methods for phenylalanine analysis have also been developed, which may involve derivatization to increase volatility. oup.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides high sensitivity and specificity for the analysis of phenylalanine and other amino acids, and it is particularly useful for profiling amino acids in complex biological samples. oup.comanaquant.com

The data obtained from the analysis of these precursors, in conjunction with the measurements of this compound itself, provide a more complete picture of the metabolic pathways and regulatory networks in which this bioactive lipid is involved.

Synthetic Methodologies for N Oleoyl Phenylalanine and Analogues

Chemical Synthesis Approaches (e.g., Schotten-Baumann Reaction)

The most established chemical method for synthesizing N-acyl amino acids, including N-oleoyl phenylalanine, is the Schotten-Baumann reaction. acs.orguni-duesseldorf.dewikipedia.org This method involves the acylation of an amino acid with an acyl chloride under basic conditions. wikipedia.org

The process begins with the conversion of the fatty acid, in this case, oleic acid, into a more reactive oleoyl (B10858665) chloride. This activation is typically achieved using chlorinating agents like thionyl chloride or oxalyl chloride. uni-duesseldorf.denomuraresearchgroup.comnih.gov The resulting oleoyl chloride is then added to a solution of phenylalanine dissolved in an aqueous base, such as sodium hydroxide. acs.orgnih.gov The base serves two crucial roles: it deprotonates the amino group of phenylalanine, increasing its nucleophilicity, and it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction. byjus.com The reaction is often performed in a two-phase solvent system, consisting of water and an organic solvent, to accommodate the different solubilities of the reactants. uni-duesseldorf.dewikipedia.org

Research has demonstrated the synthesis of sodium N-acyl phenylalanines from fatty acid mixtures derived from various vegetable oils, including high-oleic sunflower oil, via the Schotten-Baumann reaction. acs.org These syntheses have reported yields ranging from 60% to 78%. acs.orgresearchgate.netresearchgate.net The reaction is typically conducted at a controlled temperature, for instance, 30°C, while maintaining an alkaline pH of around 10. acs.org A key drawback of this method is its reliance on hazardous chlorinating agents and the stoichiometric production of salt waste. nih.govd-nb.info

Reactant 1 (Acyl Source)Reactant 2 (Amino Acid)Key Reagents & ConditionsYieldReference
High Oleic Sunflower Oil Fatty Acyl ChloridesPhenylalanine10% aq. NaOH, pH 10, 30°C, 2h60-78% acs.org
Oleic AcidAmino Acid Methyl EstersOxalyl chloride, DIPEA, DCMNot specified nomuraresearchgroup.com
Fatty Acyl ChloridesL-lysineAlkaline conditions, followed by HCl acidificationNot specified researchgate.net

Biocatalytic Synthesis via Reverse Hydrolysis (e.g., Aminoacylases)

Biocatalytic synthesis presents a greener alternative to traditional chemical methods, avoiding harsh chemicals and conditions. d-nb.info The primary enzymatic approach for producing N-acyl amino acids is reverse hydrolysis, where hydrolase enzymes are used to catalyze the condensation of a fatty acid and an amino acid. researchgate.net This reaction is the reverse of the enzyme's natural hydrolytic function. uni-duesseldorf.de

Aminoacylases (EC 3.5.1.14) are a key class of enzymes explored for this purpose. uni-duesseldorf.ded-nb.inforesearchgate.net Studies have shown that Acylase I from pig kidney can effectively catalyze the synthesis of N-medium- and long-chain acyl-L-amino acids from the corresponding fatty acids and amino acids in a glycerol-water system. researchgate.netdss.go.th While this specific enzyme was shown to synthesize N-lauroyl-L-arginine with 82% conversion, its efficacy with phenylalanine and oleic acid is part of a broader potential. researchgate.net The use of a glycerol-water system helps to shift the reaction equilibrium toward synthesis. researchgate.netdss.go.th

Other aminoacylases, such as those from Streptomyces ambofaciens, have also been investigated and show potential for acylating various amino acids. uni-duesseldorf.de A significant discovery in this area is the mammalian enzyme Peptidase M20 Domain Containing 1 (PM20D1). nih.govelifesciences.orgnih.gov PM20D1 is a bidirectional enzyme found in circulation that catalyzes both the synthesis and hydrolysis of N-acyl amino acids. nih.govnih.govpnas.orghmdb.ca In vitro assays have confirmed that purified recombinant PM20D1 can catalyze the condensation of oleate (B1233923) and phenylalanine to form this compound. nih.govpnas.org However, in one study, the conversion rate for this specific reaction was noted to be low at 1.2%. d-nb.info

EnzymeSource OrganismSubstratesReaction SystemConversion/ActivityReference
Acylase IPig KidneyLauric Acid, Various Amino AcidsGlycerol-waterup to 82% (for Lauroyl-Arginine) researchgate.net
PM20D1Mouse (recombinant)Oleate (1.5 mM), Phenylalanine (0.1 mM)PBS, 37°C, 1.5hCatalyzes synthesis; 1.2% conversion noted in one study d-nb.infonih.gov
Aminoacylase (SamAA)Streptomyces ambofaciens10-undecenoyl acid, PhenylalanineAqueous media5-23% conversion d-nb.info
Fatty Acid Amide Hydrolase (FAAH)MammalianVarious Fatty Acids & Amino AcidsIn vitro assaysBidirectional activity with narrower substrate scope than PM20D1 elifesciences.org

Semisynthetic Approaches for Analogues and Probes

To study the biological roles and enzymatic regulation of this compound, researchers have developed semisynthetic strategies to create structural analogues and functional probes. These molecules are designed with specific properties, such as resistance to enzymatic breakdown or the ability to covalently label interacting proteins.

One key area of research has been the development of hydrolysis-resistant analogues. Since PM20D1 can both synthesize and degrade N-acyl amino acids, creating analogues that are not easily hydrolyzed allows for the study of their biological effects without metabolic interference. nomuraresearchgroup.com For example, by replacing the natural amino acid head group with unnatural cyclic structures, researchers have created potent analogues. An N-oleoyl derivative of isoindoline-1-carboxylate was synthesized and found to be completely resistant to hydrolysis by PM20D1, unlike its natural counterpart, this compound, which was over 90% hydrolyzed under the same conditions. nomuraresearchgroup.com The synthesis of these unnatural analogues generally follows the Schotten-Baumann methodology, reacting oleoyl chloride with a custom-synthesized unnatural amino acid. nomuraresearchgroup.com

Another important application of semisynthetic chemistry is the creation of probes for target identification, such as photoaffinity probes. nih.gov These probes incorporate a photoreactive group (e.g., benzophenone (B1666685) or diazirine) and often a "clickable" handle (e.g., a terminal alkyne) for subsequent detection or enrichment. rsc.orgjst.go.jp For instance, a photoreactive, clickable amino acid, p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa), has been synthesized. rsc.org While not directly an analogue of this compound, this type of modified phenylalanine could be acylated with oleic acid to create a photoaffinity probe to identify the binding partners and cellular targets of this class of lipids. nih.govrsc.org

Emerging Research Perspectives and Unanswered Questions in N Oleoyl Phenylalanine Biology

Elucidation of Comprehensive Physiological Functions

The physiological functions of N-oleoyl phenylalanine are beginning to be uncovered, with a primary focus on its role in metabolic regulation. Research has demonstrated that this compound can influence energy homeostasis. mdpi.comnih.gov Specifically, this compound has been shown to increase the oxygen consumption rate in mitochondria, which suggests it acts as a mitochondrial uncoupler. smolecule.comcaymanchem.com This uncoupling activity, independent of uncoupling protein 1 (UCP1), may contribute to the regulation of glucose homeostasis. frontiersin.orgpnas.org

Studies in diet-induced obese mice have shown that administration of this compound can reduce both food intake and body weight. caymanchem.com Furthermore, elevating circulating levels of this compound in mice has been linked to increased energy expenditure, reduced adiposity, and improved glucose homeostasis. pnas.org These findings highlight the potential of this compound as a significant regulator of metabolic health.

However, the full spectrum of its physiological roles remains to be elucidated. The table below summarizes the key observed physiological effects of this compound.

Physiological EffectModel SystemKey Findings
Mitochondrial Uncoupling Mouse brown adipose tissue mitochondria, C2C12 cellsIncreases oxygen consumption rate and decreases mitochondrial membrane potential. smolecule.comcaymanchem.com
Energy Homeostasis Diet-induced obese miceReduces food intake and body weight. mdpi.comnih.govcaymanchem.com
Glucose Homeostasis Mice with elevated circulating this compoundImproves glucose clearance and homeostasis. frontiersin.orgpnas.org

Future research should aim to explore the effects of this compound in other tissues and physiological systems to build a more comprehensive understanding of its functions.

Interplay with Other Lipid Signaling Systems

This compound does not act in isolation; its biological effects are likely mediated through complex interactions with other lipid signaling pathways. As an N-acyl amide, it is part of a broad class of signaling molecules that includes the well-studied endocannabinoids. hmdb.cafrontiersin.org The signaling of many N-acyl amides involves G-protein-coupled receptors (GPCRs), and this compound is no exception. hmdb.ca

Research suggests a potential interaction with GPCRs such as GPR120, a receptor for long-chain fatty acids that is involved in mediating anti-inflammatory and insulin-sensitizing effects. diabetesjournals.orgpnas.org While direct binding of this compound to GPR120 has not been definitively established, the functional overlap in regulating glucose metabolism suggests a possible interplay. diabetesjournals.orgpnas.org

The metabolism of this compound is also interconnected with other lipid pathways. The enzyme peptidase M20 domain containing 1 (PM20D1) is a key regulator, catalyzing both the synthesis and hydrolysis of N-acyl amino acids, including this compound. pnas.orgnih.gov The activity of PM20D1 itself is modulated by its association with lipoproteins, indicating a link between this compound signaling and lipoprotein metabolism. nih.gov

Furthermore, the enzyme CYP4F2 has been identified as a human-specific determinant of circulating this compound levels. nih.govbiorxiv.org CYP4F2 mediates the hydroxylation of this compound, leading to the formation of new lipid metabolites. smolecule.comnih.gov This metabolic diversification suggests that the biological activity of this compound may be broader than initially thought, with its hydroxylated derivatives potentially having their own unique signaling properties and interactions. smolecule.comnih.govbiorxiv.org

The table below outlines the known and potential interactions of this compound with other signaling systems.

Interacting SystemKey Molecules/ReceptorsNature of Interaction
GPCR Signaling GPR120, GPR119Potential functional interaction in glucose homeostasis. diabetesjournals.orgpnas.org
Endocannabinoid System Fatty Acid Amide Hydrolase (FAAH)FAAH is a key enzyme in the degradation of many N-acyl amides, though its specific role in this compound degradation is still under investigation. hmdb.canih.gov
Lipoprotein Metabolism PM20D1, LipoproteinsPM20D1, the synthesizing/hydrolyzing enzyme for this compound, circulates in association with lipoproteins, which co-activate its function. nih.gov
Cytochrome P450 Metabolism CYP4F2CYP4F2 hydroxylates this compound, creating novel metabolites. smolecule.comnih.govbiorxiv.org

A critical area for future research is to delineate the precise molecular targets and downstream signaling cascades activated by this compound and its metabolites.

Development of Novel Research Tools and Probes

Advancing our understanding of this compound's biology is contingent on the development of sophisticated research tools. One promising approach has been the creation of photoaffinity probes based on N-acyl aromatic amino acids. frontiersin.org These probes can be used to identify the specific protein targets with which this compound interacts within a cellular context, helping to unravel its mechanism of action. frontiersin.org

Another significant development is the synthesis of hydrolysis-resistant analogues of N-acyl amino acids. nomuraresearchgroup.com Given that enzymes like PM20D1 can degrade this compound, stable analogues are invaluable for in vivo studies to prolong its biological effects and better understand its physiological functions. pnas.orgnomuraresearchgroup.com For instance, unnatural N-acyl amino acid analogues with isoindoline-1-carboxylate head groups have been shown to be resistant to PM20D1-mediated hydrolysis while maintaining their mitochondrial uncoupling activity. nomuraresearchgroup.com

The development of targeted lipidomics methods has also been crucial for the identification and quantification of this compound and other N-acyl amino acids in various biological samples. nih.govsemanticscholar.org These analytical techniques are essential for studying the biosynthesis, degradation, and distribution of these lipids in different tissues and under various physiological and pathological conditions.

The table below highlights some of the key research tools being developed and utilized in the study of this compound.

Research Tool/ProbeApplicationReference
Photoaffinity Probes Identification of protein binding partners. frontiersin.org
Hydrolysis-Resistant Analogues In vivo studies to prolong biological effects and dissect physiological functions. nomuraresearchgroup.com
Targeted Lipidomics Quantification and identification in biological samples. nih.govsemanticscholar.org

Future efforts should focus on creating more specific and potent pharmacological modulators, including selective agonists and antagonists for its yet-to-be-fully-identified receptors, to further probe its biological functions.

Comparative Analysis Across Mammalian Species and Beyond

The study of N-acyl amides, including this compound, has extended beyond a single species, revealing both conserved and divergent aspects of their biology. While much of the initial research on this compound's metabolic effects has been conducted in mice, the presence and regulation of N-acyl amino acids have been investigated in other mammals, including humans. caymanchem.compnas.orgnih.gov

For instance, the enzyme fatty acid amide hydrolase (FAAH), which degrades many N-acyl amides, shows species-dependent differences in its inhibition by various N-acyl amino acids. nih.gov This suggests that the metabolic stability and, consequently, the signaling activity of compounds like this compound could vary between species. nih.gov

Furthermore, the discovery that CYP4F2 is a human-specific regulator of this compound levels highlights a significant point of divergence in its metabolism between humans and rodents. nih.govbiorxiv.org This finding underscores the importance of conducting comparative studies to accurately translate findings from animal models to human physiology.

The existence of N-acyl amides is not limited to mammals. These signaling lipids have also been identified in invertebrates, such as Drosophila melanogaster, suggesting an ancient evolutionary origin for this signaling system. wikipedia.org Comparative analyses across a broader range of species could provide valuable insights into the fundamental biological roles of this compound and the evolution of lipid signaling.

The table below provides a snapshot of the comparative aspects of this compound and related N-acyl amides.

Species/GroupKey FindingsImplication
Mice This compound regulates energy expenditure and glucose homeostasis. caymanchem.compnas.orgFoundational model for understanding its metabolic roles.
Humans CYP4F2 is a key regulator of circulating this compound levels. nih.govbiorxiv.orgHighlights species-specific metabolic pathways.
Various Mammals Species-dependent inhibition of FAAH by N-acyl amino acids. nih.govPotential for different in vivo efficacy and metabolism across species.
Invertebrates (Drosophila melanogaster) Presence of N-acyl amide signaling systems. wikipedia.orgSuggests an ancient and conserved role for this class of lipids.

A significant unanswered question is how the physiological functions and regulatory mechanisms of this compound differ across various mammalian species and what evolutionary pressures have driven these differences. Further comparative studies are essential to address this knowledge gap.

Q & A

Q. What are the standard analytical techniques for quantifying N-oleoyl phenylalanine in biological samples, and how are they validated?

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard, leveraging retention time alignment and tandem MS fragmentation for specificity . Validation includes spike-and-recovery experiments in plasma/liver matrices to assess accuracy (e.g., 85–110% recovery) and precision (CV <15%). For example, chromatograms in murine plasma (Fig. A3, B3) and liver (Fig. E3, F3) differentiate this compound from structurally similar N-acyl amino acids using m/z = 428 ([M-H]⁻) and a phenylalanine-specific fragment ion (m/z = 164) .

Q. How do experimental models (e.g., murine vs. human cell lines) influence the observed effects of this compound?

Murine models (C57BL/6 mice) reveal tissue-specific regulation: plasma levels respond acutely to cannabinoid treatments (CBD/THC), while liver concentrations reflect chronic metabolic adaptation . In vitro, human hepatocyte lines (e.g., HepG2) show dose-dependent modulation of mitochondrial uncoupling via PM20D1, but species-specific differences in receptor binding (e.g., CB2 vs. GPR18) require cross-validation .

Advanced Research Questions

Q. How does this compound regulate energy homeostasis, and what mechanistic insights exist from recent studies?

this compound acts as a mitochondrial uncoupler, increasing proton leak and reducing ATP synthesis efficiency. This is mediated by PM20D1, which catalyzes its biosynthesis . In vivo, overexpression of PM20D1 via AAV elevates plasma this compound (p <0.05), correlating with enhanced energy expenditure in high-fat-diet mice . Receptor binding assays suggest indirect modulation of GPR119, though direct targets remain under investigation .

Q. What experimental strategies resolve contradictions in tissue-specific this compound concentrations (e.g., plasma vs. liver)?

Tissue-specific disparities arise from differential expression of metabolic enzymes (e.g., hepatic cytochrome P450 vs. plasma esterases). In murine studies, plasma this compound peaks post-cannabinoid treatment (CBD: +40%, THC: +25%), while liver levels remain stable due to rapid conjugation/excretion (Fig. B3 vs. F3) . Parallel lipidomics and transcriptomics (e.g., RNA-seq of hepatocytes) can contextualize these dynamics .

Q. How does this compound interact with gut microbiota to influence inflammatory pathways in diseases like ulcerative colitis (UC)?

Metabolomics in UC patients identifies this compound as a downregulated metabolite (p <0.01), linked to impaired anti-inflammatory signaling via PPAR-γ . Gnotobiotic mouse models reveal that Bacteroides-derived metabolites enhance its synthesis, restoring mucosal integrity. However, interspecies variability (e.g., Hu sheep vs. humans) complicates translational extrapolation .

Q. What are the critical controls for in vitro studies examining this compound’s effects on mitochondrial function?

Key controls include:

  • Pharmacological : Co-treatment with PM20D1 inhibitors (e.g., WWL113) to confirm enzyme-dependent effects .
  • Genetic : CRISPR-KO of mitochondrial uncoupling proteins (UCP1/UCP2) to isolate this compound-specific pathways.
  • Technical : Parallel assays with synthetic C18:1-Phe to validate endogenous metabolite activity (Fig. 2E-F) .

Methodological Considerations

Q. How should researchers design dose-response studies for this compound in preclinical models?

  • Acute dosing : Intraperitoneal injection (1–10 mg/kg) with plasma collection at 15–60 min post-administration .
  • Chronic dosing : Oral gavage (5 mg/kg/day for 4 weeks) paired with liver lipid profiling .
  • Endpoint selection : Oxygen consumption rate (OCR) in isolated mitochondria or whole-animal indirect calorimetry .

Q. What statistical approaches address variability in this compound measurements across metabolomics platforms?

Normalize data to internal standards (e.g., deuterated N-palmitoyl phenylalanine) and apply batch correction algorithms (ComBat). For cross-study comparisons, use pathway enrichment analysis (MetaboAnalyst 5.0) to prioritize conserved metabolic nodes (e.g., phenylalanine/tyrosine biosynthesis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.